molecular formula C15H30N6 B10796553 N~2~-butyl-N~4~,N~6~-di-tert-butyl-1,3,5-triazine-2,4,6-triamine

N~2~-butyl-N~4~,N~6~-di-tert-butyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B10796553
M. Wt: 294.44 g/mol
InChI Key: MNGKSEZZXHVVJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV665864 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. the general approach involves the use of organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product .

Industrial Production Methods

Industrial production of MMV665864 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the compound. The use of automated systems and advanced analytical techniques would be essential in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

MMV665864 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.

    Substitution: Reagents such as halogens or nucleophiles may be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It is used in research on parasitic infections, particularly malaria, to identify potential drug targets and understand the biology of the parasite.

    Medicine: It is being investigated for its potential as a therapeutic agent in treating parasitic infections.

    Industry: It may have applications in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of MMV665864 involves its interaction with specific molecular targets within the parasite. It is believed to interfere with essential biological pathways, leading to the inhibition of parasite growth and survival. The exact molecular targets and pathways involved are subjects of ongoing research, but studies have shown that MMV665864 can bind to and inhibit key enzymes or proteins within the parasite .

Comparison with Similar Compounds

MMV665864 can be compared with other similar compounds, such as MMV020885 and MMV665806, which are also studied for their potential as drug targets in parasitic infections. The uniqueness of MMV665864 lies in its specific chemical structure and the particular biological pathways it targets. While similar compounds may share some structural features or biological activities, MMV665864 has distinct properties that make it a valuable compound for research and potential therapeutic applications .

List of Similar Compounds

  • MMV020885
  • MMV665806
  • MMV665909

Properties

Molecular Formula

C15H30N6

Molecular Weight

294.44 g/mol

IUPAC Name

6-N-butyl-2-N,4-N-ditert-butyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C15H30N6/c1-8-9-10-16-11-17-12(20-14(2,3)4)19-13(18-11)21-15(5,6)7/h8-10H2,1-7H3,(H3,16,17,18,19,20,21)

InChI Key

MNGKSEZZXHVVJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)NC(C)(C)C)NC(C)(C)C

Origin of Product

United States

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